Isox inact
Description
Significance of Matched Inactive Chemical Probes in Mechanistic Chemical Biology Research
Matched inactive chemical probes are structurally similar analogs of active probes that are specifically designed to lack significant activity against the intended protein target. chemicalprobes.orgbiorxiv.orgacs.org Their significance lies in their ability to help researchers differentiate between biological effects that are a direct consequence of modulating the target protein and those that arise from off-target interactions or other non-specific effects. biorxiv.orgacs.orgnih.govwikipedia.orgciteab.comscientificlabs.co.uk
When an experiment using an active chemical probe yields a particular phenotype, performing the same experiment with a matched inactive control can provide crucial validation. If the observed phenotype is absent when the inactive control is used, it strongly suggests that the phenotype is indeed mediated by the intended target protein and not by off-target activities or other confounding factors. biorxiv.orgacs.orgicr.ac.uk Conversely, if the phenotype persists with the inactive control, it indicates that the observed effect is likely due to off-target effects or other non-specific interactions of the compound scaffold. biorxiv.orgacs.orgicr.ac.uk
The inclusion of matched inactive controls is considered a fundamental aspect of rigorous experimental design in chemical biology, contributing to more reliable and interpretable research outcomes. future-science.comnih.govnih.govresearchgate.net
Historical Context of Bromodomain Inhibitor Development and the Genesis of Isox inact
The development of inhibitors targeting bromodomains has been a significant area of research in chemical biology and drug discovery, particularly in the field of epigenetics. hku.hk Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in regulating gene expression and chromatin structure. researchgate.netmedlineplus.gov Dysregulation of bromodomain function has been implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. hku.hkresearchgate.net
Early efforts in bromodomain inhibitor development led to the identification of compounds targeting the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). wikipedia.orgresearchgate.net A notable example is (+)-JQ1, a thienotriazolodiazepine that acts as a potent inhibitor of BET bromodomains. wikipedia.org The success of BET inhibitors like JQ1 in laboratory settings spurred significant interest in targeting other bromodomain-containing proteins. nih.govwikipedia.org
The development of inhibitors for the bromodomain of CREB-binding protein (CBP) and p300, which are histone acetyltransferases with critical roles in gene regulation, also gained prominence. researchgate.net The compound SGC-CBP30, featuring a 3,5-dimethylisoxazole (B1293586) motif, emerged as an early chemical probe for CBP/p300 bromodomains. researchgate.netnih.gov Building upon this scaffold, Pfizer developed PF-CBP1 as a highly selective inhibitor of the CBP bromodomain. scientificlabs.co.uknih.govsigmaaldrich.comsigmaaldrich.comtocris.com
This compound was subsequently developed as a matched inactive control probe for PF-CBP1. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comtocris.comrndsystems.com Its genesis is rooted in the need for a suitable negative control to rigorously validate the biological effects observed with PF-CBP1 and distinguish target-specific effects from potential off-target activities inherent to the chemical scaffold. nih.govwikipedia.orgciteab.comscientificlabs.co.uk
Rational Design Principles for Matched Inactive Controls in Epigenetic Studies
The rational design of matched inactive controls for chemical probes, particularly in epigenetic studies, involves careful structural modifications to abolish or significantly reduce binding affinity for the intended target while retaining similar physicochemical properties and off-target profiles as the active probe. chemicalprobes.orgwikipedia.orgciteab.comscientificlabs.co.uk The goal is to create a compound that serves as a reliable baseline for assessing non-specific effects. biorxiv.orgacs.org
For this compound, which serves as an inactive control for the CBP bromodomain inhibitor PF-CBP1, the design involved specific structural alterations to the PF-CBP1 scaffold. scientificlabs.co.uknih.govsigmaaldrich.comsigmaaldrich.comtocris.com Research indicates that the introduction of two methyl groups flanking the dimethylisoxazole head group of the SGC-CBP30 scaffold, from which PF-CBP1 was derived, leads to an unfavorable change in the isoxazole-benzimidazole torsion angle. nih.gov This structural modification is key to significantly reducing the compound's inhibitory activity against CBP. nih.gov
Ideally, a matched inactive control should maintain activity against the off-targets of the active probe. nih.govbiorxiv.orgacs.org However, even minimal structural changes, such as the addition of a single heavy atom, can sometimes diminish activity against a significant percentage of off-targets. nih.govacs.org This highlights the importance of careful design and characterization of both the active probe and its inactive control. acs.org The design process for inactive controls in epigenetic studies, therefore, requires a deep understanding of the protein-ligand interactions and the potential impact of modifications on both on-target and off-target binding. chemicalprobes.orgacs.org
Overview of this compound's Role in Differentiating Specific from Non-Specific Biological Effects
This compound plays a crucial role in the research paradigm by acting as a negative control for PF-CBP1, a selective inhibitor of the CBP bromodomain. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comtocris.comrndsystems.com By comparing the biological outcomes observed upon treatment with PF-CBP1 to those observed with this compound, researchers can ascertain the extent to which the effects are specifically mediated by CBP bromodomain inhibition. nih.govwikipedia.orgciteab.comscientificlabs.co.uk
The use of this compound alongside PF-CBP1 allows researchers to control for potential non-specific effects that might arise from the compound's chemical structure, cellular uptake, metabolism, or interactions with unintended targets. biorxiv.orgacs.org Observing a biological effect with PF-CBP1 that is absent when using this compound provides strong evidence that the effect is a direct consequence of inhibiting the CBP bromodomain. biorxiv.orgacs.orgicr.ac.uk This rigorous approach is fundamental for accurate interpretation of experimental results and for advancing the understanding of the biological roles of epigenetic targets like CBP. chemicalprobes.orgnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H36N4O3 |
|---|---|
Molecular Weight |
488.62 |
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]-4,6-dimethylbenzimidazol-1-yl]ethyl]morpholine |
InChI |
InChI=1S/C29H36N4O3/c1-19-18-25-29(20(2)27(19)28-21(3)31-36-22(28)4)30-26(11-8-23-6-9-24(34-5)10-7-23)33(25)13-12-32-14-16-35-17-15-32/h6-7,9-10,18H,8,11-17H2,1-5H3 |
SMILES |
CC1=CC2=C(C(=C1C3=C(ON=C3C)C)C)N=C(N2CCN4CCOCC4)CCC5=CC=C(C=C5)OC |
Synonyms |
5-(Dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]--4,6-dimethyl-1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazole |
Origin of Product |
United States |
Structural Foundation and Synthetic Context of Isox Inact
Elucidation of the Core Scaffold and Derivatization Strategies for Isox inact
This compound possesses a complex molecular structure featuring an isoxazole (B147169) moiety and a benzimidazole (B57391) core. Its chemical name is 4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-methoxyphenyl)ethyl]-4,6-dimethylbenzimidazol-1-yl]ethyl]morpholine. tocris.comrndsystems.comnih.gov The compound has a molecular formula of C29H36N4O3 and a molecular weight of 488.62 g/mol . rndsystems.comnih.govsigmaaldrich.com
This compound is specifically described as a bromodomain-inactive dimethyl derivative of the chemical probe PF-CBP1. nih.govnih.gov This indicates that its structure is closely related to PF-CBP1, with specific modifications, namely the introduction of two methyl groups, designed to abolish or significantly reduce its activity against the target bromodomains while ideally retaining similar physicochemical properties to the active probe. This derivatization strategy is a common approach in chemical biology to create matched inactive controls.
Chemo-Diversification Approaches for Isoxazole-Containing Chemical Probes and Their Inactive Counterparts
Isoxazole-containing scaffolds are prevalent in medicinal chemistry and chemical biology due to their versatile binding properties and relative ease of synthesis. researchgate.netresearchgate.netresearchgate.net Chemo-diversification, the generation of a range of structurally related compounds from a common scaffold, is a key strategy in developing chemical probes and their corresponding inactive controls. For isoxazole-containing probes targeting bromodomains, diversification often involves modifying substituents on the isoxazole ring, the central core (like the benzimidazole in this compound's case), or peripheral groups to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
The creation of inactive counterparts like this compound is a deliberate chemo-diversification strategy where specific functional groups essential for target binding in the active probe are subtly modified to abolish activity. In the case of this compound, the description as a "dimethyl derivative" of PF-CBP1 suggests that the introduction of methyl groups at a specific location disrupts the critical interactions required for bromodomain binding, rendering the molecule inactive. nih.govnih.gov This allows researchers to use this compound in parallel experiments with PF-CBP1 to confirm that observed biological effects are a direct result of CBP/p300 bromodomain inhibition by PF-CBP1. nih.govresearchgate.net
Advanced Synthetic Methodologies for this compound and Its Matched Active Counterparts
The synthesis of complex chemical probes and their inactive analogs often benefits from advanced synthetic methodologies to improve efficiency, yield, and scalability. Techniques such as transition metal-catalyzed cross-coupling reactions, C-H functionalization, and flow chemistry can be employed in the construction of the isoxazole and benzimidazole cores and the attachment of substituents. nih.govacs.org For instance, transition metal catalysis is widely used for forming carbon-carbon and carbon-heteroatom bonds, crucial for assembling the different parts of the this compound molecule. Flow chemistry offers advantages in terms of reaction control, safety, and scalability, which can be particularly useful for synthesizing compounds required in larger quantities for biological screening and in vivo studies. While specific advanced methodologies used for the synthesis of this compound are not detailed in the provided sources, the development of chemical probes and their matched controls generally relies on state-of-the-art synthetic techniques to access diverse chemical space and produce target compounds efficiently and with high purity.
Detailed Research Findings: Activity Profile
This compound is characterized by its lack of significant biological activity against its intended targets, serving as a crucial negative control. Research has shown that this compound exhibits negligible activity at CBP and BRD4. tocris.comrndsystems.com Specifically, it is reported to be a very weak inhibitor of CBP and inactive against BRD4(1). nih.gov
The following table summarizes the reported inhibitory activity of this compound:
| Target | IC50 (µM) | Reference |
| CBP | 10.6 | nih.gov |
| BRD4(1) | > 120 | nih.gov |
This data highlights the significantly reduced potency of this compound compared to active bromodomain inhibitors, validating its use as an inactive control in experiments investigating the cellular roles of CBP/p300 bromodomains.
Biochemical and Cellular Characterization of Isox Inact S Inactivity and Selectivity
Assessment of Isox inact's Negligible Activity Against Target Proteins (e.g., CBP, BRD4)
Extensive biochemical characterization has demonstrated the negligible activity of this compound against its intended target proteins, particularly bromodomains such as CBP and BRD4. This lack of activity is crucial for its function as a negative control. Studies have shown that this compound is a very weak inhibitor of CBP and is inactive against BRD4(1). nih.gov Specifically, this compound exhibited an IC50 value of 10.6 μM for CBP and > 120 μM for BRD4(1) in biochemical assays. nih.gov This contrasts sharply with the activity of related active probes. The reduced activity of this compound is attributed to the introduction of two methyl groups flanking the dimethylisoxazole head group, which induce an unfavorable change in the isoxazole-benzimidazole torsion angle, thereby disrupting optimal binding to the bromodomain pocket. nih.gov
The following table summarizes the biochemical activity of this compound against CBP and BRD4 bromodomains:
| Target Protein | Assay Type | IC50 (μM) |
| CBP BRD | Biochemical | 10.6 |
| BRD4(1) | Biochemical | > 120 |
Evaluation of this compound's Specificity and Off-Target Profiling in Biochemical Assays
Beyond its primary targets, the specificity of this compound is further evaluated through broader off-target profiling in various biochemical assays. The purpose of this profiling is to confirm that this compound does not significantly interact with a wide range of other proteins or enzymes, which could lead to confounding results in cellular studies. While specific comprehensive off-target panel data for this compound were not detailed in the provided context, the principle of using inactive controls necessitates such evaluation to ensure that any effects observed with the active probe are due to specific target modulation. General strategies for off-target profiling involve screening compounds against diverse panels of receptors, enzymes, and ion channels. researchgate.netnih.gov The design of this compound, with specific structural modifications to reduce target engagement, supports its expected low off-target activity.
Cellular Engagement and Permeability Studies of this compound as a Negative Control
For this compound to function effectively as a negative control in cellular experiments, it must be able to enter cells and be present in the cellular compartments where the active probe exerts its effects. Cellular engagement and permeability studies are therefore important aspects of its characterization. While its intended purpose is a lack of activity, its ability to permeate cell membranes is generally expected to be similar to its structurally related active counterparts, allowing for a valid comparison in cell-based assays. Studies involving active bromodomain probes often include cellular permeability assessments, such as FRAP assays or NanoBRET assays, to confirm intracellular target engagement. As a negative control, this compound would ideally demonstrate comparable cellular uptake and distribution to the active probe, ensuring that the absence of a biological effect is due to lack of target binding rather than poor cellular access.
Comparative Analysis of this compound's Biochemical Profile with Active Bromodomain Probes
Comparing the biochemical profile of this compound with that of active bromodomain probes highlights its utility as a negative control. Active probes, such as PF-CBP1, SGC-CBP30, I-CBP112, and JQ1, are designed to bind potently to specific bromodomains, thereby inhibiting their interaction with acetylated histones and modulating gene expression. sigmaaldrich.comnih.govwikipedia.orgmybiosource.comtocris.comnih.gov In contrast, this compound, with its significantly weaker binding affinity for these targets, serves as a crucial comparator.
For example, PF-CBP1 shows good affinity for CBP (KD 0.19 μM) and is selective over BRD4(1) (KD 20 μM). nih.gov SGC-CBP30 is also a chemical probe for the CREBBP bromodomain. nih.govnih.gov I-CBP112 is another selective CBP/EP300 bromodomain inhibitor with IC50 values in the nanomolar range for CBP and p300, showing selectivity over several other bromodomains, including BRD4(1). mybiosource.comtocris.comnih.govlodz.plguidetoimmunopharmacology.org JQ1 is a potent inhibitor of the BET family of bromodomain proteins, including BRD4. wikipedia.orgciteab.comctdbase.orgguidetopharmacology.org
The stark difference in binding affinities between this compound and these active probes is central to its role as a negative control. This allows researchers to differentiate between phenotypic effects caused by specific bromodomain inhibition by the active probe and non-specific effects that might arise from the compound's chemical structure or off-target interactions.
The following table provides a comparative overview of the biochemical activity of this compound and selected active bromodomain probes:
| Compound | Target Protein | Assay Type | IC50 or KD (μM) |
| This compound | CBP BRD | Biochemical | 10.6 (IC50) |
| This compound | BRD4(1) | Biochemical | > 120 (IC50) |
| PF-CBP1 | CBP BRD | Biochemical | 0.19 (KD) |
| PF-CBP1 | BRD4(1) | Biochemical | 20 (KD) |
| I-CBP112 | CBP BRD | Biochemical | 0.142-0.17 (IC50) |
| I-CBP112 | EP300 | Biochemical | 0.625 (IC50) |
| I-CBP112 | BRD4(1) | Biochemical | Selective over BRD4(1) tocris.com |
| JQ1 | BRD4 (BET family) | Biochemical | Potent inhibition wikipedia.orgguidetopharmacology.org |
This comparative analysis underscores the value of this compound as a tool for rigorous scientific investigation into the specific roles of bromodomain proteins.
Applications of Isox Inact in Mechanistic Elucidation of Active Probes
Utilizing Isox inact in Dose-Response and Time-Course Experiments for Target Validation
In the process of target validation, dose-response and time-course experiments are crucial for characterizing the potency and kinetics of an active probe's interaction with its target. caymanchem.com When utilizing PF-CBP1 to investigate the role of CBP BRD, parallel experiments with this compound are essential. In dose-response studies, increasing concentrations of PF-CBP1 are expected to elicit a proportional biological effect related to CBP BRD inhibition. Conversely, this compound, due to its negligible activity, should demonstrate minimal to no effect across the tested concentration range. guidetoimmunopharmacology.org This stark difference in response helps confirm that the observed effects of PF-CBP1 are directly mediated by its interaction with CBP BRD, rather than being a non-specific cellular response to the compound's presence.
Similarly, in time-course experiments, the temporal development of a biological effect following PF-CBP1 treatment is monitored. By including this compound-treated controls, researchers can ascertain that the observed time-dependent changes are a consequence of sustained target engagement by PF-CBP1. If this compound treatment does not induce similar temporal effects, it further validates the on-target activity of the active probe. This comparative approach is a cornerstone of using chemical probes for target validation.
This compound's Contribution to Confirming On-Target Mechanism of Action in Cellular Assays
Cellular assays provide a relevant biological context to study the effects of chemical probes. When PF-CBP1 is used in cellular systems to explore the functions of CBP BRD, this compound is employed to confirm that any observed cellular outcomes are due to specific CBP BRD inhibition. For instance, inhibition of CBP BRD has been linked to the negative regulation of macrophage inflammatory genes and the downregulation of G-protein signaling 4 mRNA. nih.gov If treatment with PF-CBP1 leads to these specific changes in gene expression in cellular assays, and treatment with this compound at comparable concentrations does not, it provides strong evidence that the mechanism of action of PF-CBP1 is indeed on-target, mediated through CBP BRD inhibition. nih.govgoogleapis.com The absence of effect with the inactive control rules out potential off-target interactions or non-specific cellular toxicity as the cause of the observed phenotype.
Dissecting Downstream Signaling Pathways Through this compound-Controlled Experiments
Understanding the signaling pathways modulated by a target protein is a key aspect of mechanistic elucidation. By treating cells or biological systems with PF-CBP1 and simultaneously using this compound as a control, researchers can dissect the downstream signaling events that are a direct consequence of CBP BRD inhibition. Changes in the phosphorylation status of key proteins, activation or deactivation of specific enzymes, or alterations in the levels of signaling molecules observed after PF-CBP1 treatment can be directly attributed to targeting CBP BRD if these changes are not present in the this compound-treated control samples. This comparative analysis helps to map the signaling cascades downstream of the target, providing insights into how inhibiting CBP BRD impacts cellular processes.
Investigating Cellular Phenotypes in the Presence and Absence of this compound
Chemical probes are often used to investigate the role of a target protein in influencing cellular phenotypes, such as cell proliferation, differentiation, migration, or apoptosis. When PF-CBP1 is used to study the phenotypic consequences of inhibiting CBP BRD, experiments conducted in parallel with this compound are critical for confirming the specificity of the observed phenotypes. If PF-CBP1 treatment induces a particular cellular phenotype, and this phenotype is absent or significantly reduced in the presence of this compound, it strongly suggests that the phenotype is a direct result of inhibiting CBP BRD. nih.govgoogleapis.com This controlled comparison using this compound allows researchers to confidently link the activity of the target protein (CBP BRD) to specific cellular behaviors, contributing to a deeper understanding of its biological role.
Activity Data for PF-CBP1 and this compound
| Compound | Target | IC₅₀ (µM) | Selectivity | Source |
| PF-CBP1 | CBP | 0.125 | >100-fold over BRD4 and others | |
| PF-CBP1 | p300 | 0.363 | ||
| This compound | CBP | 10.6 | Inactive against BRD4(1) guidetoimmunopharmacology.org | guidetoimmunopharmacology.org |
| This compound | BRD4(1) | >120 | guidetoimmunopharmacology.org |
Advanced Methodologies Employing Isox Inact in Chemical Biology Research
Integration of Isox Inact in Proteomic and Transcriptomic Studies for Target Confirmation
Proteomic and transcriptomic studies are powerful approaches used to investigate the global landscape of protein abundance and gene expression within biological systems. These methodologies are crucial for identifying and confirming the molecular targets of small molecules and understanding their downstream cellular effects inotiv.comnih.gov.
In the context of target confirmation using a selective inhibitor like PF-CBP1, integrating this compound is essential. When cells or tissues are treated with PF-CBP1, changes in protein levels (proteomics) or mRNA expression (transcriptomics) can be observed. To confirm that these changes are specifically due to PF-CBP1's inhibition of CBP BRD and not from off-target effects or general cellular stress caused by compound treatment, parallel experiments are conducted using this compound at a comparable concentration.
In proteomic studies, techniques such as mass spectrometry-based proteomics can be employed to quantify protein abundance changes after treatment with PF-CBP1 versus this compound inotiv.comnih.gov. Proteins whose levels are significantly altered by PF-CBP1 but not by this compound are more likely to be involved in pathways directly modulated by CBP BRD activity. Similarly, chemoproteomic approaches, including affinity binding techniques or thermal stability profiling, can help directly assess compound-target engagement nih.govnih.goveu-openscreen.eu. Using this compound in these assays helps to distinguish specific binding to the intended target from non-specific protein interactions nih.gov.
For transcriptomic studies, high-throughput sequencing (RNA-Seq) or microarray analysis can reveal changes in gene expression profiles following treatment nih.govuni-konstanz.de. By comparing the transcriptomic profiles of cells treated with PF-CBP1 to those treated with this compound, researchers can identify genes whose expression is specifically dependent on CBP BRD activity. This comparative analysis strengthens the confidence that the observed transcriptional changes are a direct consequence of inhibiting the intended target. Genome-wide gene expression analysis, as an unbiased method, is valuable for evaluating the mode of action of chemical compounds and confirming target pathways nih.gov.
The inclusion of this compound in these studies provides a critical negative control, allowing researchers to attribute observed proteomic and transcriptomic alterations specifically to the biological activity of the active compound, thereby confirming on-target effects and aiding in the deconvolution of complex cellular responses.
Use of this compound in Biophysical Interaction Assays (e.g., ITC, DSF) to Validate Binding Specificity
Biophysical interaction assays, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF), are fundamental techniques for quantitatively characterizing the binding interactions between small molecules and their target proteins proteinstable.comtainstruments.comnih.govnih.govwuxiapptec.com. These methods provide crucial thermodynamic and stability information that validates binding specificity and affinity.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile including binding stoichiometry, affinity (dissociation constant, KD), enthalpy (ΔH), and entropy (ΔS) azom.com. When studying the binding of PF-CBP1 to the CBP BRD, ITC experiments can determine the binding parameters of the interaction. To validate the specificity of this binding, ITC experiments with this compound and CBP BRD are performed. If PF-CBP1 shows specific, high-affinity binding characterized by significant heat changes and a defined stoichiometry, while this compound shows minimal or no detectable binding heat, it strongly supports that the interaction observed with PF-CBP1 is specific to its structure and not a general interaction with the protein or assay conditions tainstruments.com.
DSF, also known as thermal shift assay, monitors the thermal unfolding of a protein in the presence and absence of a ligand by using a fluorescent dye that binds to exposed hydrophobic regions of unfolded protein nih.govnih.govwuxiapptec.com. Ligand binding often stabilizes the protein against thermal denaturation, resulting in an increase in the protein's melting temperature (Tm) proteinstable.comnih.govwuxiapptec.com. In the context of PF-CBP1 and CBP BRD, DSF can be used to measure the thermal stabilization induced by PF-CBP1 binding. Performing a parallel DSF experiment with this compound is vital. If PF-CBP1 causes a significant increase in the Tm of CBP BRD, while this compound causes little to no shift in Tm, it indicates that the stabilization and thus the binding are specific to PF-CBP1's interaction with the bromodomain proteinstable.comwuxiapptec.com. This differential thermal stabilization profile between the active compound and its inactive control is a key piece of evidence for specific target engagement.
The use of this compound in biophysical assays like ITC and DSF is therefore indispensable for validating the specificity of the active compound's binding to its intended target, ensuring that observed interactions are biologically relevant and not artifacts of non-specific associations.
Application of this compound in Advanced Imaging Techniques for Subcellular Localization Studies
Advanced imaging techniques are essential for visualizing the localization of proteins and small molecules within cells and tissues at high resolution numberanalytics.comamericanlaboratory.combiorxiv.orgnih.govelifesciences.org. Determining the subcellular localization of a compound and its target protein is crucial for understanding their functional interplay and the mechanism of action of the compound.
When investigating the subcellular localization of PF-CBP1 and its interaction with CBP BRD using advanced imaging modalities such as confocal microscopy, super-resolution microscopy (e.g., SMLM, STED), or mass spectrometry imaging (MSI), the inclusion of this compound as a control is paramount numberanalytics.comamericanlaboratory.combiorxiv.org. Fluorescently labeled versions of PF-CBP1 can be used to track its distribution within the cell. However, simply observing the localization of the labeled active compound is not sufficient to confirm that the localization is due to specific binding to its target.
By using a similarly labeled this compound probe in parallel imaging experiments, researchers can differentiate between specific target-mediated localization and non-specific accumulation in certain cellular compartments or binding to off-target molecules biorxiv.org. If the labeled PF-CBP1 shows a distinct localization pattern that co-localizes with known locations of CBP BRD, while the labeled this compound shows a diffuse distribution or a different, non-specific accumulation pattern, it provides strong evidence that the observed localization of PF-CBP1 is driven by its specific interaction with CBP BRD.
Techniques like multiplexed ion beam imaging (MIBI), a form of MSI, can determine the precise subcellular locations of multiple small molecules and proteins biorxiv.org. Applying such methods with labeled PF-CBP1 and this compound would allow for a detailed comparison of their spatial distributions relative to the target protein and other cellular structures, further validating specific localization.
The application of this compound in advanced imaging techniques serves as a critical control to confirm that the observed subcellular distribution of the active compound is a result of specific binding to its intended target, thereby providing valuable insights into the compound's mechanism of action at a spatial level.
Computational Modeling and Simulation of this compound's Binding Dynamics and Inactivity
Computational modeling and simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the potential binding modes, affinities, and dynamics of small molecules with their protein targets at an atomic level mdpi.comacs.orgmdpi.compreprints.org. These methods can complement experimental data and provide mechanistic insights into compound-target interactions.
While this compound is defined as an inactive control, computational modeling of its interaction with the target protein (CBP BRD in this case) can provide valuable information by comparison to the active compound, PF-CBP1. Molecular docking can predict the likely binding poses of both PF-CBP1 and this compound within the binding pocket of CBP BRD mdpi.comacs.org. Comparing the predicted poses can highlight structural features that might explain the difference in their activity. For example, docking might reveal that while this compound can fit into the binding pocket, it may lack key interactions (e.g., hydrogen bonds, pi-pi stacking) that are crucial for the stable and active binding of PF-CBP1.
Molecular dynamics simulations can further explore the dynamic behavior of the protein-ligand complexes over time mdpi.compreprints.org. MD simulations of CBP BRD bound to PF-CBP1 versus this compound can reveal differences in the stability of the complexes, the flexibility of the binding pocket, and the persistence of key interactions. Simulations might show that the complex with PF-CBP1 is stable with persistent interactions, while the complex with this compound is less stable, with the compound readily dissociating or adopting non-productive binding poses. Understanding these dynamic differences can provide a theoretical basis for this compound's observed inactivity.
Furthermore, computational modeling can be used to analyze the energy contributions of different residues in the binding site to the interaction with both the active and inactive compounds preprints.org. This can pinpoint specific amino acids in CBP BRD that are critical for the high-affinity binding and activity of PF-CBP1 but interact weakly or transiently with this compound.
Structure Activity Relationship Sar and Structure Inactivity Relationship Sir Insights from Isox Inact
Design of Isox inact Analogs to Delineate Key Structural Elements for Activity vs. Inactivity
The design of analogs related to active bromodomain inhibitors, including inactive controls like this compound, is a fundamental approach in medicinal chemistry to establish Structure-Activity Relationships (SAR). By comparing the structures of active compounds with their inactive counterparts, specific functional groups, spatial arrangements, and molecular properties crucial for binding and activity can be identified.
This compound serves as a matched bromodomain-inactive derivative of the chemical probe PF-CBP1, which is a selective inhibitor of the CBP bromodomain. researchgate.net The structural differences between PF-CBP1 and this compound are key to understanding why one is active and the other is not. These differences help pinpoint the structural elements necessary for productive interaction with the bromodomain binding pocket. While specific details on the design and synthesis of a broad range of this compound analogs are not extensively detailed in the provided search results, the existence of this compound itself as an inactive control implies a deliberate design effort to understand the impact of specific structural modifications on bromodomain activity. Studies involving structure-guided design of related compounds, such as ISOX-DUAL-based degraders, highlight the importance of assessing potential exit vectors and modifications on a core scaffold to influence target interaction and activity. nih.govacs.orgacs.org
Rationalizing the Determinants of this compound's Lack of Potency at Bromodomains
The lack of potency of this compound at bromodomains, specifically CBP and BRD4, is a critical aspect of its utility as a negative control. tocris.comrndsystems.com Rationalizing this inactivity involves examining its chemical structure in comparison to active inhibitors and considering how its features might preclude effective binding to the acetylated lysine (B10760008) recognition pocket within the bromodomain.
Bromodomains typically contain a conserved binding pocket formed by four α-helices (αZ, αA, αB, and αC) and two loops (BC and ZA) that accommodates acetylated lysine residues. nih.govunisa.it Inhibitors often mimic the interaction of the acetylated lysine, forming hydrogen bonds with a conserved asparagine residue and engaging in hydrophobic interactions within the pocket. nih.govacs.org
While the precise mechanism for this compound's inactivity is not explicitly detailed in the search results, its designation as an inactive control for PF-CBP1 strongly suggests that specific structural deviations from the active compound disrupt key interactions required for high-affinity binding to the bromodomain pocket. These disruptions could involve altered hydrogen bonding capabilities, unfavorable steric clashes, or improper positioning of crucial functional groups within the binding site. In the context of related degrader molecules based on the ISOX-DUAL scaffold, an unexpected interaction between a thalidomide (B1683933) moiety and a specific tryptophan residue (Trp81) on the BRD4 bromodomain was found to prevent ternary complex formation, leading to a lack of degrader activity despite having affinity for the target protein. nih.govacs.orgresearchgate.netchemrxiv.orgnih.gov This highlights how even subtle structural features can have a profound impact on biological activity, a principle that likely applies to the inactivity of this compound.
Leveraging this compound's Structural Features for the Rational Design of Improved Active Chemical Probes
Understanding why this compound is inactive provides valuable information for the rational design of improved active chemical probes targeting bromodomains. By identifying the structural elements in this compound that are detrimental to activity, medicinal chemists can avoid incorporating similar features into new probe designs. Conversely, comparing this compound's structure to that of active compounds like PF-CBP1 allows for the identification of key pharmacophores and structural motifs essential for productive bromodomain engagement.
The structural insights gained from studying inactive analogs like this compound, alongside active compounds and co-crystal structures of bromodomains with ligands, inform structure-guided design efforts. researchgate.netnih.govacs.org This process involves using structural information to design modifications that enhance binding affinity, improve selectivity for specific bromodomains, and optimize other desirable properties. For instance, studies on ISOX-DUAL-based degraders utilized co-crystal structures to identify potential solvent-facing "exit vectors" on the scaffold (e.g., phenolic ether and morpholine (B109124) groups) that could be modified for linker attachment to recruit E3 ligases. nih.govacs.org Although this compound is inactive, its core structure is related to active scaffolds, meaning its structural features, when appropriately modified or combined with other moieties, could potentially contribute to the design of novel active probes. The knowledge of which modifications lead to inactivity is just as crucial as knowing which ones confer activity in the iterative process of rational drug design.
Comparative Research and Future Directions for Inactive Controls Like Isox Inact
Challenges and Best Practices in the Design and Application of Matched Inactive Controls in Contemporary Research
The effective use of matched inactive controls like Isox inact is paramount for robust chemical biology research. A key challenge lies in their design; the ideal inactive compound should not target the protein of interest but should retain activity against the off-targets of the corresponding active probe. researchgate.netnih.gov However, achieving this ideal is difficult in practice. nih.govresearchgate.netresearchgate.net
To mitigate the risks associated with inactive controls, the use of orthogonal chemical probes – structurally distinct active compounds targeting the same protein – is strongly recommended whenever possible. tandfonline.comtandfonline.comnih.govcaymanchem.comresearchgate.netnih.gov Demonstrating the same phenotype with two chemically unrelated probes provides stronger evidence for on-target activity. caymanchem.comresearchgate.net Additionally, profiling both the active probe and the inactive control against a diverse panel of proteins can help to understand and account for potential off-target effects. nih.govresearchgate.netresearchgate.net Using chemical probes at the lowest effective concentration to demonstrate target modulation in cells is also critical to minimize off-target engagement. nih.gov
Despite the challenges, the inclusion of matched inactive controls is considered a critical component of best practice in using chemical probes for target validation and biological research. tandfonline.comcaymanchem.comnih.gov
Emerging Roles for Inactive Probes Beyond Simple Negative Control Functions in Complex Biological Systems
While the primary role of inactive probes like this compound is to serve as negative controls, there is increasing recognition of their potential utility beyond this basic function. Although the search results did not provide specific examples of this compound being used in novel ways, the broader context of chemical biology suggests potential emerging roles for inactive epigenetic probes.
One potential area could involve their use in chemoproteomics studies. While active probes can be used to identify target engagement, modified inactive probes (e.g., biotinylated derivatives) could potentially help in identifying proteins that bind to the chemical scaffold in a manner independent of the active site, thus aiding in the comprehensive mapping of off-targets. biorxiv.org
Furthermore, in complex biological systems, understanding the full interaction profile of a chemical scaffold, including both on- and off-target binding, is crucial. Comparing the cellular effects and protein interactions of an active probe and its inactive counterpart can provide insights into which biological processes are driven by specific on-target inhibition versus those that might be influenced by interactions with other proteins.
While still an area requiring further exploration, the careful characterization and application of inactive probes could potentially contribute to a more complete understanding of the polypharmacology of chemical scaffolds and their effects in complex cellular environments.
Future Research Avenues for Optimizing the Utility of this compound and Similar Compounds in Chemical Biology and Drug Discovery Research
Future research avenues concerning this compound and similar inactive controls in chemical biology and drug discovery should focus on improving their design, characterization, and application to enhance the reliability of chemical probe-based studies.
One key area is the development of more sophisticated computational and experimental methods for predicting and assessing the off-target profiles of both active probes and their corresponding inactive controls. This would help in designing inactive controls that more accurately mimic the off-target activity of the active probe while remaining truly inactive against the intended target. nih.govresearchgate.netresearchgate.net
Further research is also needed to explore the potential for developing inactive controls for a wider range of epigenetic targets, particularly those that are currently less well-addressed by high-quality chemical probes. nih.govtandfonline.com Expanding the availability of well-characterized inactive controls across the epigenetic landscape would significantly benefit the research community.
Investigating novel applications for inactive probes, such as their use in advanced proteomic techniques or in studies aimed at dissecting scaffold-specific interactions, represents another important avenue. This could unlock new ways to leverage these compounds for a deeper understanding of chemical-protein interactions in biological systems.
Finally, continued emphasis on the importance of using inactive controls as part of best practice, coupled with efforts to educate researchers on their proper design and interpretation, is crucial for improving the quality and reproducibility of chemical biology research in epigenetics and beyond. tandfonline.comnih.gov
Q & A
Q. How can researchers leverage systematic reviews to identify gaps in this compound's therapeutic potential?
- Methodological Answer : Follow PRISMA guidelines to screen studies across databases (PubMed, Embase). Create a matrix to categorize findings by study type (in vitro, in vivo, clinical) and outcomes. Use funnel plots to assess publication bias. Highlight understudied areas (e.g., combinatorial therapies) for future research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
